![molecular formula C19H23N3S B14175469 11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine CAS No. 20892-94-8](/img/structure/B14175469.png)
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine is a compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic and anti-inflammatory properties. The structure of this compound includes a dibenzothiepin core with a piperazine moiety, which contributes to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine typically involves the following steps:
Formation of the Dibenzothiepin Core: This can be achieved through a series of cyclization reactions starting from appropriate benzene derivatives.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the dibenzothiepin core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quetiapine: Another dibenzothiepin derivative with antipsychotic properties.
Clozapine: A dibenzodiazepine derivative with similar pharmacological effects.
Loxapine: A dibenzoxazepine derivative used as an antipsychotic agent.
Uniqueness
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine is unique due to its specific structural features, including the presence of a piperazine moiety, which contributes to its distinct pharmacological profile. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities.
Propiedades
Número CAS |
20892-94-8 |
|---|---|
Fórmula molecular |
C19H23N3S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine |
InChI |
InChI=1S/C19H23N3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12,20H2,1H3 |
Clave InChI |
BDYOQSOISKPLPH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


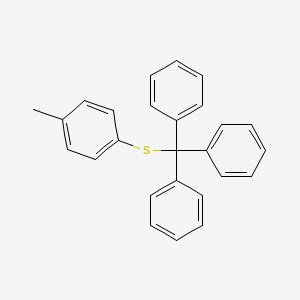
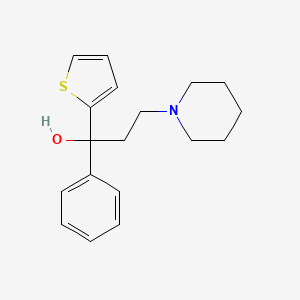
![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
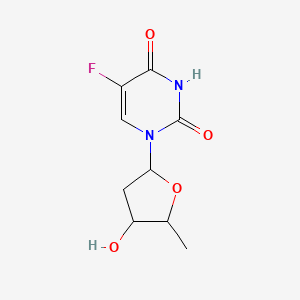
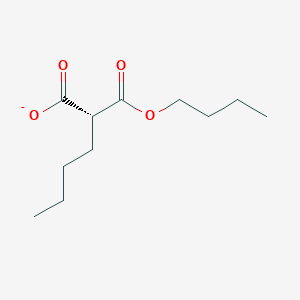

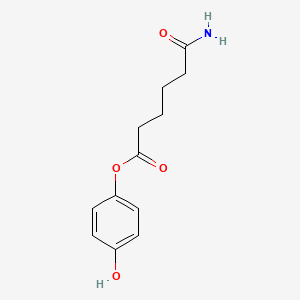
![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
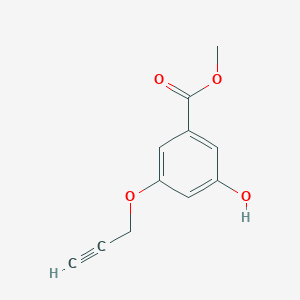
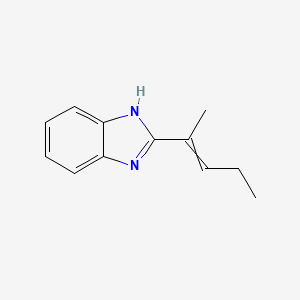
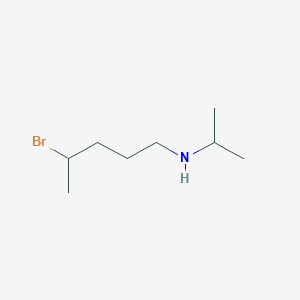
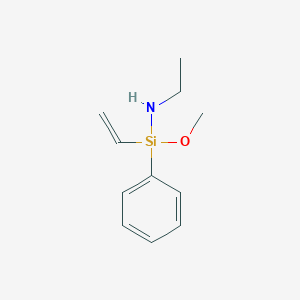
![8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B14175479.png)
